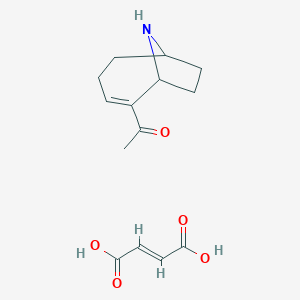

(+/-)-Anatoxin A fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIFVODFDHYJU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CCCC2CCC1N2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Potent Action of (+/-)-Anatoxin A Fumarate on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Anatoxin A fumarate (B1241708), a potent neurotoxin produced by various cyanobacteria, exerts its primary toxic effects through its action as a powerful agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth examination of the mechanism of action of (+/-)-Anatoxin A fumarate on nAChRs, consolidating key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. Understanding the intricate interactions between this toxin and nAChRs is not only crucial for toxicology and environmental science but also offers valuable insights for the development of novel therapeutic agents targeting the cholinergic system.

Core Mechanism of Action

(+/-)-Anatoxin A is a semi-rigid bicyclic amine that acts as a potent and stereospecific agonist at neuronal and muscle nAChRs.[1][2] Its toxicity stems from its ability to mimic the action of the endogenous neurotransmitter acetylcholine (ACh), but with significantly higher potency and resistance to degradation by acetylcholinesterase (AChE).[3][4][5] This leads to persistent stimulation of nAChRs, causing membrane depolarization, overstimulation of muscles, and ultimately leading to paralysis and respiratory failure.[5][6] The (+)-enantiomer of Anatoxin A is significantly more potent than the (-)-enantiomer.[2][7]

The binding of Anatoxin A to the nAChR, a ligand-gated ion channel, triggers a conformational change that opens the channel pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to the depolarization of the postsynaptic membrane, initiating downstream cellular responses.

Quantitative Analysis of Anatoxin A Interaction with nAChR Subtypes

The affinity and potency of (+/-)-Anatoxin A vary across different nAChR subtypes. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of Anatoxin A for Nicotinic Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | Ki Value | Reference |

| α4β2 | (±)-Anatoxin A fumarate | Rat brain membranes | 1.25 nM | [8] |

| α7 | (±)-Anatoxin A fumarate | Rat brain membranes | 1.84 µM | [8] |

| α4β2 | (+)-Anatoxin A | Rat brain P2 membranes | IC50 = 0.34 nM | [2][6][7] |

| α4β2 | (-)-Anatoxin A | Rat brain P2 membranes | IC50 = 390 nM | [2][6][7] |

Note: The asterisk () indicates the possible presence of additional subunit types.*

Table 2: Potency (EC50) of Anatoxin A in Functional Assays

| Assay | Receptor Subtype/System | Ligand | EC50 Value | Reference |

| ⁸⁶Rb⁺ Influx | α4β2 expressing M10 cells | (+)-Anatoxin A | 48 nM | [3] |

| Acetylcholine Release | Presynaptic nAChR (Hippocampal Synaptosomes) | (+)-Anatoxin A | 140 nM | [3] |

| [³H]-Dopamine Release | Rat Striatal Synaptosomes | (±)-Anatoxin A fumarate | 134 nM | [8] |

| Nicotinic Currents | Hippocampal Neurons | (+)-Anatoxin A | 3.9 µM | [3] |

| Nicotinic Currents | α7 homooligomers (Xenopus Oocytes) | (+)-Anatoxin A | 0.58 µM | [3] |

| Catecholamine Secretion | Bovine Adrenal Chromaffin Cells | (±)-Anatoxin A | 1-2 µM | [9] |

Detailed Experimental Methodologies

The characterization of Anatoxin A's interaction with nAChRs relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes.

-

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized and centrifuged to isolate membranes rich in nAChRs.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the target nAChR subtype (e.g., [³H]nicotine for α4β2* receptors) and varying concentrations of unlabeled Anatoxin A.[2][10]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Anatoxin A that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp Recording)

This technique allows for the direct measurement of ion channel activity in response to an agonist.

-

Objective: To characterize the electrophysiological properties of nAChR channels activated by Anatoxin A, including channel conductance and lifetime.[1]

-

General Protocol:

-

Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., hippocampal neurons or Xenopus oocytes injected with nAChR subunit cRNA) are used.[3]

-

Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

Recording: The electrical current flowing through the ion channels in the small patch of membrane under the pipette is recorded.

-

Agonist Application: Anatoxin A is applied to the cell to activate the nAChRs.

-

Data Analysis: The single-channel currents are analyzed to determine properties such as channel conductance (the ease with which ions flow through the channel) and mean open time (the average duration the channel remains open). Studies have shown that channels activated by (+)-Anatoxin A have a similar conductance to those activated by acetylcholine but a shorter channel lifetime.[1]

-

Functional Assays (Neurotransmitter Release)

These assays measure the downstream physiological effects of nAChR activation.

-

Objective: To determine the potency (EC50) of Anatoxin A in stimulating the release of neurotransmitters.

-

General Protocol (e.g., [³H]-Dopamine Release from Striatal Synaptosomes):

-

Synaptosome Preparation: Striatal tissue is homogenized and fractionated to obtain synaptosomes, which are resealed nerve terminals.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-tyrosine to label the dopamine (B1211576) pool) or the neurotransmitter itself.

-

Stimulation: The loaded synaptosomes are exposed to various concentrations of Anatoxin A.

-

Quantification: The amount of released radiolabeled neurotransmitter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Anatoxin A that produces 50% of the maximal response (EC50) is calculated.

-

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of Anatoxin A at the Nicotinic Synapse

Caption: Signaling pathway of Anatoxin A at a nicotinic synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Anatoxin A's Agonist Action

References

- 1. Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 6. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+/-)-Anatoxin A Fumarate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin and a powerful agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Originally isolated from cyanobacteria, this bicyclic amine alkaloid, often referred to as "Very Fast Death Factor" (VFDF), plays a crucial role in neuroscience research.[1][2] Its high affinity and stereoselective binding to nAChRs make it an invaluable pharmacological tool for studying cholinergic neurotransmission and the development of therapeutic agents for neurological disorders characterized by low acetylcholine levels, such as Alzheimer's and Parkinson's disease.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and handling of (+/-)-Anatoxin A fumarate, presenting key data in a structured format for easy reference by the scientific community.

Chemical and Physical Properties

This compound is the fumarate salt of anatoxin-a, a formulation that enhances its water solubility. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-ethanone, 2-butenedioate | [3][4] |

| Common Name | This compound | [3] |

| CAS Number | 1219922-30-1 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO • C₄H₄O₄ | [3][4] |

| Molecular Weight | 281.31 g/mol | [3][5] |

| Purity | ≥95% - ≥98% (lot dependent) | [4][6] |

| Canonical SMILES | CC(C1=CCCC2NC1CC2)=O.O=C(/C=C/C(O)=O)O | [4] |

| InChI Key | ZJSIFVODFDHYJU-WLHGVMLRSA-N | [4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Physical Appearance | A solid, described as off-white to cream or light brown.[4][6][7] | [4][6][7] |

| Melting Point | 124-126 °C (decomposes) | [7] |

| Solubility | Water: 10 mg/mL (35.55 mM), 15 mg/mL, 50 mM.[4][7][8] Highly soluble in water.[9] | [4][7][8][9] |

| Optical Rotation ([α]D) | +28° (c = 0.29, MeOH) for the (+) enantiomer. | [7] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[4] Photochemically degrades in sunlight, with a half-life of 1-2 hours.[2][9] More stable in acidic conditions and degrades faster in neutral or alkaline conditions.[10] | [2][4][9][10] |

| Storage | Store desiccated at -20°C.[3][4] | [3][4] |

Biological Activity and Mechanism of Action

(+/-)-Anatoxin A is a potent agonist at neuronal nicotinic acetylcholine receptors.[11] It exhibits a higher affinity for these receptors than the endogenous ligand, acetylcholine.[1][12] This interaction triggers the opening of ion channels, leading to depolarization of the postsynaptic membrane.[2] At high concentrations, this can result in a persistent depolarization, causing a blockade of neuromuscular transmission, leading to paralysis and, in severe cases, death by respiratory arrest.[1][2]

Signaling Pathway of Anatoxin A at the Neuromuscular Junction

Caption: Mechanism of action of (+/-)-Anatoxin A at the nicotinic acetylcholine receptor.

Table 3: Receptor Binding and Functional Activity

| Parameter | Receptor Subtype | Value | Species | Preparation | Reference(s) |

| Ki | α4β2 | 1.25 nM | Rat | Brain membranes | [11] |

| Ki | α7 | 1.84 µM (1840 nM) | Rat | Brain membranes | [11] |

| EC₅₀ | Dopamine Release | 134 nM | Rat | Striatal synaptosomes | [4][11] |

| EC₅₀ | ⁸⁶Rb⁺ Influx | 48 nM | Mouse | M10 cells (expressing α4β2) | [13] |

| EC₅₀ | ACh Release | 140 nM | Rat | Hippocampal synaptosomes | [13] |

| EC₅₀ | Nicotinic Currents | 0.58 µM | Xenopus | Oocytes (expressing α7) | [13] |

| EC₅₀ | Nicotinic Currents | 3.9 µM | Rat | Hippocampal neurons | [13] |

Experimental Protocols

Detailed protocols for the total synthesis of (+/-)-Anatoxin A are complex and often proprietary. The biosynthesis in cyanobacteria involves a polyketide synthase pathway starting from proline.[2][14] For analytical purposes, several methods are employed for the detection and quantification of anatoxin-a in various matrices.

Conceptual Workflow for Anatoxin-A Analysis

Caption: A generalized workflow for the analysis of Anatoxin-A from environmental or biological samples.

A. Sample Preparation for Water Analysis (Based on EPA Method 545) [15]

-

Collect 10 mL samples in bottles containing preservatives (e.g., ascorbic acid and sodium bisulfate).[15]

-

Add internal standards.[15]

-

Filter 1 mL of the sample into a vial using a 0.2-µm PVDF filter.[15]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for the determination of anatoxin-a.[16]

-

Instrumentation: Agilent 1200 Infinity Series LC and Agilent 6460A Triple Quadrupole LC/MS System or similar.[15]

-

Mobile Phase & Gradient: Specific conditions will vary based on the column and instrument but generally involve a gradient of water and acetonitrile (B52724) with formic acid or ammonium (B1175870) formate.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for anatoxin-a and its internal standard.[15] Phenylalanine can be an interferent and must be chromatographically resolved.[17]

C. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a high-throughput method suitable for screening a large number of samples.[17]

-

Principle: Competitive ELISA formats are typically used where free anatoxin-a in the sample competes with a labeled anatoxin-a conjugate for binding to a limited number of specific antibodies.[17]

-

Detection: The signal, often colorimetric, is inversely proportional to the concentration of anatoxin-a in the sample.[17]

-

Performance: Limits of detection (LOD) as low as 0.1 ng/mL have been reported for competitive ELISAs.[17]

D. Cell-Based Assays for Cytotoxicity and Uptake [18]

-

Cell Culture: Culture appropriate cell lines (e.g., neuronal cell lines like N2a or SH-SY5Y, or immune cell lines like Jurkat and THP-1) under standard conditions.[18]

-

Exposure: Treat cells with varying concentrations of this compound (e.g., up to 200 µg/mL) for a specified duration (e.g., 24 hours).[18]

-

Cytotoxicity Assessment: Measure cell viability using standard assays such as MTT, MTS, or neutral red uptake.

-

Uptake Analysis:

-

Separate the cells from the culture medium.[18]

-

Lyse the cells to release intracellular contents.

-

Extract anatoxin-a from both the cell lysate and the medium.[18]

-

Quantify anatoxin-a concentration in both fractions using a sensitive method like UHPLC-MS/MS to determine the extent of cellular uptake.[18]

-

Safety and Handling

This compound is a potent neurotoxin and should be handled with extreme care.[7]

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[7][19] Work in a well-ventilated area or under a chemical fume hood.[19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7][19] Do not eat, drink, or smoke when handling this product.[20]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[19][20]

-

Skin Contact: Immediately wash with soap and plenty of water.[19][20]

-

Eye Contact: Rinse with plenty of water for several minutes.[19][21]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19]

-

-

Disposal: Dissolve or mix the compound with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7] Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

This compound remains a critical tool for the study of the cholinergic nervous system. Its well-characterized interaction with nicotinic acetylcholine receptors provides a foundation for investigating receptor function, physiology, and pathology. The data and protocols summarized in this guide are intended to support researchers in the safe and effective use of this potent compound in their scientific endeavors, ultimately contributing to a deeper understanding of neurological processes and the development of novel therapeutics.

References

- 1. Anatoxin-a - Wikipedia [en.wikipedia.org]

- 2. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. apexbt.com [apexbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. (±)-Anatoxin A fumarate | (±)-Anatoxin α fumarate | TargetMol [targetmol.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Immunochemical Methods for Anatoxin-a Monitoring in Environmental Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 92142-32-0 Name: (-)-Anatoxin-a fumarate [xixisys.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of Racemic Anatoxin-A Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of racemic anatoxin-A, a potent neurotoxin, and its subsequent conversion to the fumarate (B1241708) salt. The information is compiled from seminal works in the field of organic synthesis, providing a comprehensive overview of key pathways, experimental protocols, and associated data. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Anatoxin-A, also known as "Very Fast Death Factor," is a bicyclic amine alkaloid neurotoxin produced by several species of cyanobacteria.[1] It is a potent agonist of nicotinic acetylcholine (B1216132) receptors, and its synthesis has been a subject of significant interest for both its challenging structure and its potential as a pharmacological tool.[2] This guide will focus on established pathways for the synthesis of the racemic form of anatoxin-A and its preparation as a stable fumarate salt.

Core Synthesis Pathways

Several successful strategies for the total synthesis of racemic anatoxin-A have been reported. This guide will focus on two prominent and well-documented approaches: the Danheiser annulation strategy and a pathway commencing from cycloocta-1,5-diene (B8815838).

The Danheiser Annulation Pathway

A notable synthesis of (±)-anatoxin-A was reported by Danheiser and coworkers, employing a [3+2] annulation strategy. The pivotal step in this synthesis involves the disrotatory electrocyclic cleavage and subsequent transannular cyclization of a bicyclic amine intermediate.[2]

Experimental Workflow: Danheiser Synthesis

Caption: High-level workflow for the Danheiser synthesis of (±)-anatoxin-A.

Synthesis from Cycloocta-1,5-diene

Another efficient route to racemic anatoxin-A begins with the readily available starting material, cycloocta-1,5-diene. This pathway involves a cycloaddition reaction to introduce the nitrogen atom, followed by a series of transformations to construct the final bicyclic structure.[3] A key feature of some variations of this synthesis is a β-lactam ring opening followed by a transannular cyclization.[4]

Experimental Protocol: Key Step from Cycloocta-1,5-diene Derivative

A crucial step in a reported synthesis involves the reaction of a lactam intermediate with a Grignard reagent.[5]

-

Reaction: To a solution of the Boc-protected lactam 2 (4.22 g, 16.8 mmol) in dry tetrahydrofuran (B95107) (THF, 72 mL) at -45°C, a 3 M solution of methylmagnesium bromide in diethyl ether (6.2 mL, 18.5 mmol) is added dropwise.[5]

This step initiates the opening of the lactam ring, which is a precursor to the subsequent cyclization to form the bicyclic core of anatoxin-A.

Quantitative Data Summary

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Cycloocta-1,5-diene | Boc-protected lactam 2 | 1. Chlorosulfonyl isocyanate2. Na2SO3, NaHCO33. Boc2O, DMAP | Dichloromethane, THF | 86% | [5] |

| Boc-protected lactam 2 | Ring-opened intermediate | Methylmagnesium bromide | THF | Not specified | [5] |

Logical Relationship: Cyclooctadiene Pathway

Caption: Synthetic sequence from cycloocta-1,5-diene to (±)-anatoxin-A.

Preparation of (±)-Anatoxin-A Fumarate

The final step in preparing a stable, crystalline form of anatoxin-A for research and development is the formation of a salt. The fumarate salt is a common choice.

Experimental Protocol: Fumarate Salt Formation

A general and effective method for the preparation of a fumarate salt involves the reaction of the free base with fumaric acid in a suitable solvent.

-

Procedure: A solution of (±)-anatoxin-A free base in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) is treated with a stoichiometric amount of fumaric acid dissolved in the same solvent system. The resulting mixture is typically stirred, and the fumarate salt precipitates. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway Analogy: Salt Formation

Caption: Conceptual diagram of the fumarate salt formation process.

Conclusion

The synthesis of racemic anatoxin-A is a well-established yet challenging endeavor in organic chemistry. The pathways presented here, pioneered by research groups such as Danheiser's and those utilizing cyclooctadiene, offer robust and reproducible methods for obtaining this valuable neurotoxin. The subsequent conversion to the fumarate salt provides a stable form suitable for a variety of research applications. Researchers and drug development professionals should consult the primary literature for exhaustive experimental details and safety precautions when handling this potent compound.

References

Technical Guide: Solubility and Applications of (+/-)-Anatoxin A Fumarate

This technical guide provides an in-depth overview of the solubility of (+/-)-Anatoxin A fumarate (B1241708) in water and DMSO, its mechanism of action as a potent neurotoxin, and typical experimental workflows for its analysis. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Core Properties and Solubility

(+/-)-Anatoxin A fumarate is the fumarate salt of Anatoxin A, a potent neurotoxin produced by several genera of cyanobacteria. It is also known as "Very Fast Death Factor" due to its rapid and potent neurotoxicity.

Quantitative Solubility Data

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Molar Concentration (approx.) | Source |

| Water | 15 mg/mL | 53.3 mM | [1] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | 10 mM | [2] |

Note: The free base of Anatoxin A is also described as being highly soluble in water.[3][4][5]

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility determination of this compound are not extensively published in the provided literature, a general protocol based on standard laboratory methods can be outlined as follows. This method, often referred to as the "shake-flask" method, is a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., deionized water, DMSO).

Materials:

-

This compound

-

Solvent of interest (e.g., Reagent Grade deionized water, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of compound added should be more than what is expected to dissolve to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Anatoxin A is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[6][7][8] It mimics the action of the endogenous neurotransmitter acetylcholine (ACh) but with a higher affinity for the receptor.[6] This interaction leads to the persistent activation of nAChRs, causing depolarization of the postsynaptic membrane, which ultimately results in neuromuscular blockade and respiratory paralysis.[8]

The signaling pathway at a neuromuscular junction is depicted below.

Experimental Workflows

This compound is frequently used in toxicological studies and for the analysis of environmental samples. Below is a typical experimental workflow for the analysis of Anatoxin A in a water sample.

Workflow for Anatoxin A Analysis in Water Samples

This workflow outlines the key steps from sample collection to data analysis for the quantification of Anatoxin A in water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

References

- 1. researchgate.net [researchgate.net]

- 2. unitedchem.com [unitedchem.com]

- 3. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anatoxin-a - Wikipedia [en.wikipedia.org]

Molecular weight and CAS number for (+/-)-Anatoxin A fumarate.

This document provides the molecular weight and Chemical Abstracts Service (CAS) number for (+/-)-Anatoxin A fumarate (B1241708), a potent nicotinic acetylcholine (B1216132) receptor agonist.[1] This neurotoxin is a bicyclic amine originally isolated from the cyanobacterium Anabaena flos aquae and is of significant interest in neuroscience research for studying diseases characterized by low acetylcholine levels, such as Alzheimer's and Parkinson's disease.[1]

Physicochemical Properties

The fundamental physicochemical properties of (+/-)-Anatoxin A fumarate are summarized in the table below. This information is critical for researchers in experimental design, including the preparation of stock solutions and determination of molar concentrations.

| Property | Value | Citation(s) |

| Molecular Weight | 281.31 g/mol | [1][2][3] |

| CAS Number | 1219922-30-1 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO • C₄H₄O₄ | [1][2][4] |

| Common Name | 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-ethanone, 2-butenedioate | [1][4] |

| Synonyms | (±)-Anatoxin α fumarate | [5] |

It is important to note that a different CAS number, 64285-06-9, is associated with the free base of anatoxin-A and sometimes with the (+)-enantiomer salt, whereas the CAS number 1219922-30-1 specifically corresponds to the racemic (+/-) mixture as a fumarate salt.[2][4][6]

Due to the complex nature of generating detailed experimental protocols and signaling pathway diagrams, this guide focuses on providing the core physicochemical data. Researchers should consult peer-reviewed literature for specific experimental methodologies and pathway information related to their work.

References

A Technical Guide to (+/-)-Anatoxin A Fumarate: A Potent Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent bicyclic amine alkaloid that acts as a powerful agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Originally isolated from the cyanobacterium Anabaena flos-aquae, this neurotoxin, also known as "Very Fast Death Factor," has garnered significant interest in neuroscience and pharmacology due to its high affinity and efficacy at various nAChR subtypes.[4][5] Its rigid structure provides a valuable tool for probing the structure and function of these receptors, which are implicated in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.[2][4] This technical guide provides an in-depth overview of (+/-)-Anatoxin A fumarate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The fumarate salt form enhances the water solubility of Anatoxin A.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (±)-2-Acetyl-9-azabicyclo[4.2.1]non-2-ene fumarate | |

| CAS Number | 1219922-30-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO • C₄H₄O₄ | [2][5] |

| Molecular Weight | 281.31 g/mol | [2][5] |

| Appearance | Light brown hygroscopic solid | [5] |

| Solubility | Soluble in water to 100 mM | |

| Storage | Store at +4°C or -20°C | [2] |

Mechanism of Action

Anatoxin A exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels.[4][6] Upon binding, the receptor undergoes a conformational change, opening a central pore and allowing the influx of cations, primarily Na⁺ and Ca²⁺.[7] This influx leads to depolarization of the cell membrane, triggering downstream signaling events and cellular responses.[4][7] Anatoxin A is a more potent agonist than the endogenous neurotransmitter acetylcholine and is not hydrolyzed by acetylcholinesterase, leading to prolonged receptor activation.[8][9] The toxic effects of anatoxin-a are primarily due to its action at muscle nAChRs, where prolonged stimulation leads to desensitization, muscle paralysis, and ultimately respiratory failure.[10]

Caption: Mechanism of (+/-)-Anatoxin A action at the nAChR.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (EC50) of Anatoxin A at various nAChR subtypes. It is important to note that the (+)-enantiomer of Anatoxin A is significantly more potent than the (-)-enantiomer.[11]

Table 1: Binding Affinity (Ki) of Anatoxin A at nAChR Subtypes

| nAChR Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| α4β2 | Rat brain membranes | [³H]nicotine | 1.25 | [1] |

| α7 | Rat brain membranes | Not Specified | 1840 (1.84 µM) | [1] |

| α4β2 | Rat brain | Not Specified | 1.1 | [11] |

| α4β2 | Rat brain P2 membranes | [³H]nicotine | 0.34 ((+)-enantiomer) | [11] |

Table 2: Potency (EC50) of Anatoxin A at nAChR Subtypes

| nAChR Subtype/Preparation | Assay | EC50 (nM) | Reference |

| Rat striatal synaptosomes | [³H]-dopamine release | 134 | [1] |

| Rat striatal synaptosomes | [³H]-dopamine release | 136 | |

| M10 cells (expressing α4β2) | ⁸⁶Rb⁺ influx | 48 ((+)-enantiomer) | [12] |

| Hippocampal synaptosomes | Acetylcholine release | 140 ((+)-enantiomer) | [12] |

| Hippocampal neurons (α-BGT-sensitive) | Patch-clamp | 3900 (3.9 µM) ((+)-enantiomer) | [12] |

| Xenopus oocytes (expressing α7) | Patch-clamp | 580 ((+)-enantiomer) | [12] |

| Bovine adrenal chromaffin cells | Catecholamine secretion | 1000-2000 (1-2 µM) | [13] |

Experimental Protocols

Detailed below are standardized protocols for characterizing the interaction of this compound with nAChRs.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for a specific nAChR subtype using a competition binding assay.[7][14]

1. Materials:

-

Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[7]

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7, or [³H]epibatidine for α3β4).[14]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).[7]

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]

-

Scintillation Counter and Cocktail. [15]

2. Membrane Preparation:

-

Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer containing protease inhibitors.[15]

-

Centrifuge at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and debris.[7]

-

Transfer the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g for 30 minutes at 4°C) to pellet the membranes.[7][15]

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[7]

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[7][15]

3. Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

The typical final assay volume is 250 µL.[15]

-

Incubate the plate (e.g., for 60 minutes at 30°C) with gentle agitation.[15]

-

Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters.[15]

-

Wash the filters multiple times with ice-cold wash buffer.[15]

-

Dry the filters, add scintillation cocktail, and count the radioactivity.[15]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for characterizing the functional properties of this compound as a nAChR agonist.[16][17][18]

1. Cell Preparation:

-

Use cells expressing the nAChR subtype of interest (e.g., HEK293 cells or Xenopus oocytes).[18][19]

-

Culture and prepare the cells for patch-clamp recording according to standard laboratory procedures.

2. Solutions:

-

Extracellular (Bath) Solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[20]

-

Intracellular (Pipette) Solution (in mM): e.g., 142 KCl, 5.4 NaCl, 1.8 CaCl₂, 1.7 MgCl₂, 10 HEPES, pH 7.4.[17]

-

Agonist Solution: Prepare various concentrations of this compound in the extracellular solution.

3. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.[21]

-

Hold the membrane potential at a set voltage (e.g., -60 mV or -80 mV).[19][20]

-

Rapidly apply the agonist solution to the cell using a perfusion system.

-

Record the inward current evoked by the agonist.

-

Wash the cell with the extracellular solution to allow the current to return to baseline.

-

Repeat the application with different concentrations of this compound to generate a dose-response curve.

4. Data Analysis:

-

Measure the peak amplitude of the current evoked by each agonist concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized current against the logarithm of the agonist concentration.

-

Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.[18]

Caption: Workflow for nAChR agonist characterization.

In Vivo Studies

In vivo studies in animal models, such as rodents and zebrafish, are crucial for understanding the physiological and behavioral effects of (+/-)-Anatoxin A.[8] These studies often involve administering the compound and observing for changes in locomotor activity, learning and memory, and other behavioral paradigms.[8][22] For example, studies in rats have shown that anatoxin can affect operant responding.[8]

Conclusion

This compound is an invaluable pharmacological tool for the study of nicotinic acetylcholine receptors. Its high potency and rigid structure allow for detailed investigation of nAChR binding and function. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies to further elucidate the role of nAChRs in health and disease. As with any potent neurotoxin, appropriate safety precautions must be taken when handling this compound.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agscientific.com [agscientific.com]

- 3. scbt.com [scbt.com]

- 4. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Differential influences of (±) anatoxin-a on photolocomotor behavior and gene transcription in larval zebrafish and fathead minnows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Oral Anatoxin-a Health Effects in Mice | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sophion.com [sophion.com]

- 21. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Historical context and discovery of anatoxin A as a "Very Fast Death Factor".

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatoxin-a, initially termed the "Very Fast Death Factor" (VFDF), is a potent neurotoxin produced by various cyanobacteria species. Its discovery in the 1960s followed a series of livestock fatalities linked to the consumption of water contaminated with algal blooms. This guide provides a comprehensive historical and technical overview of anatoxin-a, detailing its discovery, the key experiments that elucidated its toxic properties, and its mechanism of action as a potent nicotinic acetylcholine (B1216132) receptor agonist. This document summarizes critical quantitative toxicological data, outlines detailed experimental methodologies from seminal studies, and presents visual representations of historical timelines, experimental workflows, and signaling pathways to facilitate a deeper understanding of this significant cyanotoxin.

Historical Context and Discovery

The story of anatoxin-a begins in the early 1960s in Saskatchewan, Canada, where unexplained deaths of cattle and other livestock were observed after they drank from lakes and ponds containing dense cyanobacterial blooms.[1][2] These incidents prompted investigations by Dr. Paul R. Gorham and his colleagues at the National Research Council of Canada. They hypothesized that a substance produced by the algae was responsible for the rapid onset of symptoms and subsequent death.

Through a series of investigations, Gorham's team identified the causative agent as a neurotoxin produced by the cyanobacterium Anabaena flos-aquae.[1][3] Due to the extremely rapid progression of lethal symptoms in experimental animals, typically within minutes of exposure, they aptly named the substance the "Very Fast Death Factor" (VFDF).[1][3]

It was not until 1972 that the toxin was successfully isolated and characterized by J.P. Devlin and his team.[1][4] They elucidated its chemical structure, a bicyclic secondary amine alkaloid, and it was formally named anatoxin-a.[1][4]

Key Milestones in the Discovery of Anatoxin-a

dot digraph "Anatoxin_a_Discovery_Timeline" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1960s" [label="Early 1960s: Unexplained cattle deaths in Saskatchewan, Canada, linked to algal blooms.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gorham" [label="P.R. Gorham and colleagues begin investigations.", fillcolor="#FBBC05", fontcolor="#202124"]; "VFDF" [label="Identification of a 'Very Fast Death Factor' (VFDF) from Anabaena flos-aquae.", fillcolor="#FBBC05", fontcolor="#202124"]; "1972" [label="1972: J.P. Devlin et al. isolate and characterize the toxin.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anatoxin-a" [label="The toxin is named Anatoxin-a.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1977" [label="1977: Carmichael, Gorham, and Biggs conduct key toxicological studies.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1980" [label="1980: Spivak et al. elucidate the mechanism of action at the nicotinic acetylcholine receptor.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1960s" -> "Gorham" -> "VFDF" -> "1972" -> "Anatoxin-a" -> "1977" -> "1980"; } dot Caption: A timeline highlighting the key events in the discovery and initial characterization of anatoxin-a.

Quantitative Toxicological Data

The acute toxicity of anatoxin-a has been determined in various animal models, primarily through intraperitoneal (i.p.) injection, which mimics a direct systemic exposure. The following tables summarize the key quantitative data from early and subsequent toxicological studies.

Table 1: Acute Lethality of Anatoxin-a in Mice (Intraperitoneal Administration)

| Reference | Mouse Strain | LD50 (µg/kg) | Observation Period | Key Observations |

| Devlin et al. (1977)[1] | Not Specified | 250 | Not Specified | Rapid onset of tremors, paralysis, and death by respiratory arrest within 2-5 minutes. |

| Carmichael et al. (1979) | Not Specified | 200 | Not Specified | Signs included muscle fasciculations, loss of coordination, gasping, and convulsions. |

| Stevens and Krieger (1991) | Swiss-Webster | 210 | Not Specified | Not Specified |

| Puddick et al. (2021)[5] | Swiss albino (female) | 230 | Not Specified | Not Specified |

Table 2: Oral Toxicity of Anatoxin-a

| Reference | Animal Model | Route | MLD/LD90/LD50 | Key Observations |

| Carmichael et al. (1977)[6] | Calves | Oral | MLD: ~420 mg/kg (of lyophilized cells) | Onset of signs within minutes, including muscle tremors, weakness, and collapse, leading to death by respiratory failure. |

| Carmichael et al. (1975)[7] | Rats | Oral | LD90: 1500 mg/kg (of lyophilized cells) | Similar signs to calves, with death occurring within 14-16 minutes. |

| Puddick et al. (2021)[5] | Swiss albino mice (female) | Gavage | LD50: 10,600 µg/kg | Not Specified |

MLD: Minimum Lethal Dose; LD50: Median Lethal Dose; LD90: Lethal Dose for 90% of the population.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that were crucial in the isolation, characterization, and understanding of anatoxin-a's mechanism of action.

Isolation and Purification of Anatoxin-a (Devlin et al., 1977)

The initial isolation of anatoxin-a was a critical step in its chemical characterization. The following protocol is based on the work of Devlin and his colleagues.[1]

Experimental Workflow for Anatoxin-a Isolation

Methodology:

-

Culturing and Harvesting: Mass cultures of Anabaena flos-aquae (strain NRC-44h) were grown in a suitable medium until the late logarithmic or early stationary phase of growth. The cells were then harvested by centrifugation or filtration and lyophilized.

-

Extraction: The dried cell material was extracted with a dilute acidic solution, such as 0.05 M acetic acid, to solubilize the basic anatoxin-a.[8] The mixture was then centrifuged to pellet the cellular debris, and the supernatant containing the crude toxin was collected.

-

Cation Exchange Chromatography: The crude extract was applied to a cation exchange resin (e.g., Duolite). The positively charged anatoxin-a binds to the resin, while neutral and negatively charged impurities are washed through with distilled water.

-

Elution: The bound anatoxin-a was eluted from the column using an acidic alcoholic solution, such as ethanolic hydrogen chloride.[1]

-

Final Purification: The eluate was further purified using techniques such as preparative thin-layer chromatography (TLC) to yield pure anatoxin-a hydrochloride.[1]

Acute Toxicity Testing in Mice (LD50 Determination)

The "Very Fast Death Factor" was named based on its rapid and lethal effects in mice. The following is a generalized protocol for determining the intraperitoneal (i.p.) LD50 of anatoxin-a.

Methodology:

-

Animal Model: Male Swiss-Webster mice (or a similar strain) weighing between 20-25 grams were used.

-

Toxin Preparation: Purified anatoxin-a hydrochloride was dissolved in physiological saline (0.9% NaCl). A series of graded doses were prepared.

-

Administration: A single intraperitoneal injection of the anatoxin-a solution was administered to groups of mice (typically 5-10 mice per dose group). A control group received an injection of the saline vehicle only.

-

Observation: The mice were observed continuously for the first 30 minutes and then periodically for up to 24 hours. Signs of toxicity, including muscle fasciculations, tremors, loss of coordination, gasping, convulsions, and time to death, were recorded.

-

LD50 Calculation: The number of deaths in each dose group within the 24-hour period was recorded, and the LD50 value was calculated using a statistical method such as the probit analysis.

Electrophysiological Studies on the Frog Sartorius Muscle (Spivak et al., 1980)

The mechanism of action of anatoxin-a was elucidated through electrophysiological experiments on the frog neuromuscular junction.

Methodology:

-

Preparation: The sartorius muscle, along with its motor nerve, was dissected from a frog (Rana pipiens) and mounted in a chamber containing Ringer's solution.

-

Electrophysiological Recording: Intracellular recordings were made from the muscle fibers near the endplate region using glass microelectrodes filled with 3 M KCl. This allowed for the measurement of the resting membrane potential and postsynaptic potentials.

-

Anatoxin-a Application: Anatoxin-a was applied to the bath solution at various concentrations.

-

Measurements: The effects of anatoxin-a on the muscle membrane potential, the frequency and amplitude of miniature endplate potentials (MEPPs), and the response to nerve stimulation were recorded.

-

Observations: It was observed that anatoxin-a caused a rapid and sustained depolarization of the muscle membrane, an initial increase followed by a decrease in MEPP frequency, and ultimately a blockade of neuromuscular transmission. These effects were consistent with the action of a potent agonist at the nicotinic acetylcholine receptor.

Signaling Pathway of Anatoxin-a

Anatoxin-a exerts its neurotoxic effects by acting as a potent and stereoselective agonist at the nicotinic acetylcholine receptors (nAChRs).[7] It mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with a higher affinity and resistance to degradation by acetylcholinesterase (AChE).

Anatoxin-a Signaling at the Neuromuscular Junction

The persistent activation of nAChRs by anatoxin-a leads to a sustained depolarization of the postsynaptic membrane. This initially causes muscle fasciculations and convulsions but is quickly followed by a depolarizing neuromuscular blockade. The membrane becomes unresponsive to further stimulation, leading to flaccid paralysis of the skeletal muscles, including the diaphragm, which results in respiratory arrest and death.

Conclusion

The discovery and characterization of anatoxin-a as the "Very Fast Death Factor" represent a significant chapter in the field of phycotoxicology. The pioneering work of researchers like Gorham, Devlin, and Carmichael laid the foundation for our current understanding of this potent neurotoxin. The detailed experimental protocols from these early studies, combined with modern analytical and molecular techniques, continue to inform risk assessments for drinking and recreational water safety, as well as provide a valuable pharmacological tool for studying the nicotinic acetylcholine receptor. This guide serves as a technical resource for professionals in research and drug development, providing a comprehensive overview of the historical context, toxicological data, and fundamental experimental methodologies associated with anatoxin-a.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Two laboratory case studies on the oral toxicity to calves of the freshwater cyanophyte (blue-green alga) Anabaena flos-aquae NRC-44-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicology and pharmacological action of anabaena flos-aquae toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new procedure for the analysis and purification of naturally occurring anatoxin-a from the blue-green alga Anabaena flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Distinctions Between Anatoxin-a and Homoanatoxin-a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatoxin-a and its homologue, homoanatoxin-a, are potent neurotoxic alkaloids produced by various species of freshwater cyanobacteria, including Anabaena, Oscillatoria, and Raphidiopsis.[1][2][3] Both compounds are of significant interest to researchers due to their powerful and specific agonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which leads to rapid neuromuscular blockade and, in cases of exposure, death by respiratory paralysis.[1][4][5][6] This guide provides a detailed examination of the core structural differences between these two toxins, supported by quantitative data, experimental protocols for their differentiation, and visualizations of their structures and relevant pathways.

Core Structural Differences

Anatoxin-a and homoanatoxin-a share the same fundamental bicyclic secondary amine structure, a 9-azabicyclo[4.2.1]nonane ring system.[1] The critical distinction between the two molecules lies in the acyl side-chain attached to this core structure.

-

Anatoxin-a possesses a 2-acetyl group (CH₃CO-).

-

Homoanatoxin-a features a 2-propionyl group (CH₃CH₂CO-), which is an extension of the anatoxin-a side-chain by a single methylene (B1212753) unit.[5][7]

This seemingly minor difference in one methylene group is the sole structural variation between the two natural toxins.

Caption: Comparative structures of Anatoxin-a and Homoanatoxin-a.

Biosynthesis

The biosynthesis of both toxins originates from the amino acid L-proline, which forms the bicyclic core.[4][8] The key difference arises during the polyketide synthase (PKS) pathway responsible for forming the side-chain. For anatoxin-a, the side chain is derived from acetate. In the case of homoanatoxin-a, an additional methylation step, with the methyl group donor being S-adenosyl methionine (SAM), extends the chain to form the propionyl group.[1]

Caption: Simplified biosynthetic pathway relationship.

Quantitative Data Comparison

While structurally very similar, anatoxin-a and homoanatoxin-a exhibit comparable biological potencies. The additional methylene group in homoanatoxin-a does not significantly diminish its activity at nicotinic receptors.

| Property | Anatoxin-a | Homoanatoxin-a | Reference |

| Molecular Formula | C₁₀H₁₅NO | C₁₁H₁₇NO | [4][9] |

| Molecular Weight | 165.23 g/mol | 179.26 g/mol | [4][5] |

| pKa | 9.4 | Not explicitly found, but expected to be similar to Anatoxin-a | [1][10] |

| Mouse LD₅₀ (i.p.) | 200-250 µg/kg | ~250 µg/kg | [11][12][13] |

| Neuronal nAChR Binding (α4β2) | Kᵢ = Potent (nM range) | Kᵢ = 7.5 nM | [1][7] |

| Neuronal nAChR Binding (α7) | EC₅₀ = 0.58 - 0.6 µM | Kᵢ = 1.1 µM | [1][14] |

| Muscle nAChR Activity | Potent Agonist | Potent Agonist (approx. 1/10th the activity of Anatoxin-a) | [1][7] |

Experimental Protocols

Accurate identification and quantification of anatoxin-a and homoanatoxin-a in environmental or biological samples require robust analytical methods capable of separating these closely related homologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and sensitive method for the detection and quantification of anatoxins.

-

Sample Preparation: Cyanobacterial cells are lysed (e.g., through freeze-thaw cycles) and extracted with a mild acidic solution (e.g., 0.1% formic acid in methanol/water). The extract is then clarified by centrifugation or solid-phase extraction (SPE).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Anatoxin-a Transition: Q1: m/z 166.1 → Q3: m/z 149.1, 131.1, 91.1

-

Homoanatoxin-a Transition: Q1: m/z 180.1 → Q3: m/z 163.1, 145.1, 91.1

-

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A less sensitive but still viable method, particularly for screening highly contaminated samples.

-

Sample Preparation: Similar to LC-MS/MS, but may require a more rigorous cleanup and concentration step.

-

Chromatography:

-

Column: Base-deactivated C18 reversed-phase column.[15]

-

Mobile Phase: Acetonitrile-phosphate buffer (pH 3) containing an ion-pair reagent such as sodium dodecyl sulfate (B86663) (SDS) to improve peak shape and retention of the amine toxins.[15][16]

-

Detection: UV detector set to 227 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore present in both molecules.[15][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is less frequently used due to the low volatility of the toxins, which necessitates a derivatization step.

-

Derivatization: The secondary amine of the toxins is derivatized, for example, to an N-butyl derivative, to increase volatility and improve chromatographic performance.[15]

-

Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient is used to elute the derivatized compounds.

-

-

Mass Spectrometry: Electron Ionization (EI) is typically used, and the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.

Caption: Typical workflow for LC-MS/MS analysis of anatoxins.

References

- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Homoanatoxin: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Within-Mat Variability in Anatoxin-a and Homoanatoxin-a Production among Benthic Phormidium (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of anatoxin-a and homoanatoxin in blue—green algal extracts by high-performance liquid chromatography and gas chromatography—mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method for detection and quantification of anatoxin A fumarate.

Anatoxin-a, a potent neurotoxin produced by various cyanobacteria species, poses a significant threat to public health. Its detection and quantification in water sources are crucial for ensuring public safety. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of anatoxin-a fumarate (B1241708) in water samples. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reliable anatoxin-a analysis.

Introduction

Anatoxin-a is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine (B1216132) receptors, leading to rapid muscle paralysis and death from respiratory arrest.[1][2] The increasing occurrence of cyanobacterial blooms worldwide necessitates sensitive and specific analytical methods for monitoring anatoxin-a in various water matrices.[3][4] LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[3][4] This document provides a comprehensive protocol for the analysis of anatoxin-a fumarate, including sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the following tables, providing key quantitative parameters for anatoxin-a analysis.

Table 1: Method Detection and Quantitation Limits

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 - 0.065 µg/L | [5][6][7] |

| Limit of Quantification (LOQ) | 0.02 - 0.097 µg/L | [5][6][8] |

| Minimum Reporting Level (MRL) | 0.018 - 0.097 µg/L | [4][5] |

Table 2: Linearity and Recovery

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.99 | [6][9][10] |

| Calibration Range | 0.005 - 20 µg/L | [6][7][9][10] |

| Recovery (in fortified water) | 88 - 110.3% | [3][9] |

| Precision (%RSD) | < 10% | [9] |

Experimental Protocols

This section outlines the detailed methodology for the analysis of anatoxin-a fumarate in water samples.

Materials and Reagents

-

Anatoxin-a fumarate certified reference material

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (glacial, HPLC grade)[5]

-

Ultrapure water (18.2 MΩ·cm)

-

Ascorbic acid[9]

-

Syringe filters (0.22 µm, PVDF or equivalent)

Standard and Sample Preparation

Standard Preparation:

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve anatoxin-a fumarate in methanol to prepare a primary stock solution. Account for the fumarate salt content to calculate the exact concentration of the free base.[11]

-

Working Stock Solution (e.g., 1 µg/mL): Prepare a working stock solution by diluting the primary stock solution with methanol/water (50:50, v/v).[6]

-

Calibration Standards: Prepare a series of calibration standards by spiking the working stock solution into ultrapure water containing preservatives (e.g., 1.0 g/L sodium bisulfate and 0.1 g/L ascorbic acid) to achieve the desired concentration range (e.g., 0.02 - 20 ng/mL).[6]

Sample Preparation:

-

Collection and Preservation: Collect water samples in clean containers. At the time of collection, preserve the samples by adding sodium bisulfate to a final concentration of 1 g/L and ascorbic acid to a final concentration of 0.1 g/L.[9][10] This is crucial as anatoxin-a is susceptible to degradation at high pH and in the presence of light.[1][12][13][14]

-

Filtration: For samples containing particulate matter, filter through a 0.22 µm syringe filter prior to analysis.[10]

-

Direct Injection: For many drinking and fresh water samples, a direct injection following preservation and filtration is sufficient.[9]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 3 µm).[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute anatoxin-a. A representative gradient is shown in Table 3.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 °C.[15]

Table 3: Representative LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 1.0 | 2 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 2 |

| 13.0 | 2 |

Tandem Mass Spectrometry (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

-

Ion Source Parameters:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for anatoxin-a is [M+H]⁺ at m/z 166. Common product ions for quantification and qualification are m/z 149, 131, and 91.[16] The transition 166 > 149 is often used for quantification.[8][16]

Table 4: MRM Transitions for Anatoxin-a

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Anatoxin-a | 166 | 149 | 18 | Quantifier |

| Anatoxin-a | 166 | 131 | 18 | Qualifier |

| Anatoxin-a | 166 | 91 | 20 | Qualifier |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of anatoxin-a fumarate.

Caption: Workflow for LC-MS/MS analysis of anatoxin-a.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of anatoxin-a fumarate in water samples. The direct injection procedure minimizes sample preparation time and potential for analyte loss. Adherence to the outlined protocols for sample preservation, standard preparation, and instrument conditions will ensure high-quality data for the monitoring of this potent cyanotoxin.

References

- 1. epa.gov [epa.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. epa.gov [epa.gov]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. sciex.com [sciex.com]

- 8. Detection of Anatoxin-a and Three Analogs in Anabaena spp. Cultures: New Fluorescence Polarization Assay and Toxin Profile by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unitedchem.com [unitedchem.com]

- 10. ingenieria-analitica.com [ingenieria-analitica.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 15. Liquid chromatography–high-resolution tandem mass spectrometry of anatoxins, including new conjugates and reduction products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Protocol for in vitro application of anatoxin A fumarate in cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of anatoxin-a fumarate (B1241708), a potent neurotoxin, in cell culture experiments. The information compiled here is intended to assist in the design and execution of studies investigating the neurotoxic effects and other cellular impacts of this compound.

Anatoxin-a is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high affinity for these receptors leads to neuromuscular blockade, resulting in symptoms like muscle fatigue, convulsions, and respiratory failure.[4] While primarily classified as a neurotoxin, studies have also explored its effects on other cell types, including those of the immune system, liver, and intestine.[4][5][6]

Stability and Preparation of Anatoxin-A Fumarate Solutions

Anatoxin-a is sensitive to light and high pH conditions, which can lead to its degradation.[7] It is crucial to protect samples from light by using amber vials and to maintain a sample pH of ≤ 7 for stability.[7] For cell culture experiments, stock solutions of anatoxin-a fumarate are typically prepared in sterile milli-Q water or cell culture medium and stored at -20°C.[4] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium for each experiment.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on anatoxin-a fumarate.

Table 1: Cytotoxicity of Anatoxin-A Fumarate in Various Cell Lines

| Cell Line | Cell Type | Assay | Concentration Range (µg/mL) | Exposure Time (hours) | Observed Effect |

| SH-SY5Y | Human Neuroblastoma | MTS | 0 - 200 | 24 | No significant reduction in viability.[4][8] |

| N2a | Mouse Neuroblastoma | MTS | 0 - 200 | 24 | No significant reduction in viability.[4][8] |

| HepG2 | Human Liver Carcinoma | MTS | 0 - 200 | 24 | No significant reduction in viability.[4][8] |

| Caco-2 | Human Colon Adenocarcinoma | MTS | 0 - 200 | 24 | No significant reduction in viability.[4][8] |

| Jurkat | Human T-cell Leukemia | MTS | Not specified | 24 | Decrease in viability at all tested concentrations.[4][8] |

| THP-1 | Human Monocytic Leukemia | MTS | 0 - 200 | 24 | Significant decrease in viability only at 200 µg/mL.[8] |

| L5178Y Tk+/- | Mouse Lymphoma | MTS | Not specified | 24 | No significant reduction in viability.[4] |

Table 2: Agonistic Activity of Anatoxin-A at Nicotinic Acetylcholine Receptors

| Preparation | Receptor Subtype | Assay | EC50 | Reference Compound | Reference EC50 |

| Bovine Adrenal Chromaffin Cells | Neuronal-type nAChR | Catecholamine Secretion | 1-2 µM | Nicotine | 4-5 µM[1] |

| M10 Cells | α4β2 nAChR | 86Rb+ Influx | 48 nM | (-)-Nicotine | Not specified |

| Hippocampal Synaptosomes | Presynaptic nAChR | Acetylcholine Release | 140 nM | (-)-Nicotine | Not specified |

| Hippocampal Neurons | α-Bungarotoxin-sensitive nAChR | Nicotinic Currents | 3.9 µM | (-)-Nicotine | Not specified |

| Xenopus Oocytes | α7 homooligomers | Nicotinic Currents | 0.58 µM | (-)-Nicotine | Not specified |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTS Assay

This protocol is adapted from studies that evaluated the cytotoxic effects of anatoxin-a fumarate on various cell lines.[4]

1. Cell Seeding:

- Seed cells in 96-well culture plates at a density appropriate for each cell line to reach approximately 70% confluence within 24 hours.[4] Seeding densities can range from 2 × 10^5 to 7.5 × 10^5 cells/mL depending on the cell line.[4]

- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.[4]

2. Toxin Exposure:

- After 24 hours of incubation, remove the culture medium.

- Add fresh medium containing various concentrations of anatoxin-a fumarate (e.g., 0 to 200 µg/mL).[4]

- Include a positive control for cytotoxicity (e.g., 0.3% v/v Triton X-100) and a negative control (medium without the toxin).[4][5]

- Incubate the plates for the desired exposure time (e.g., 24 hours).[4]

3. MTS Assay:

- Following the incubation period, add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.

- Incubate the plates for a period sufficient to allow for the development of color (typically 1-4 hours).

- Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

- Calculate cell viability as a percentage of the negative control.

Protocol 2: In Vitro Anatoxin-A Uptake Analysis by UHPLC-MS/MS

This protocol outlines the general steps for determining the intracellular and extracellular concentrations of anatoxin-a.[4]

1. Cell Culture and Exposure:

- Culture cells to the desired confluence in appropriate culture vessels.

- Expose the cells to known concentrations of anatoxin-a fumarate (e.g., 50 and 100 µg/mL) for a specific duration (e.g., 24 hours).[4]

2. Sample Collection:

- Extracellular Fraction: Carefully collect the culture medium from each well.

- Intracellular Fraction:

- For adherent cells, wash the cell monolayer with phosphate-buffered saline (PBS), then detach the cells using trypsin-EDTA.[4]

- For suspension cells, centrifuge the cell suspension to pellet the cells.[4]

- Store both fractions at -20°C until analysis.[4]

3. Sample Preparation and Analysis:

- Prepare the collected fractions for UHPLC-MS/MS analysis. This may involve protein precipitation, solid-phase extraction, or other purification steps.

- Analyze the samples using a validated UHPLC-MS/MS method to quantify the concentration of anatoxin-a in both the intracellular and extracellular fractions.[4] The limits of detection (LOD) and quantification (LOQ) of the analytical method should be determined.[4]

Visualizations

Signaling Pathway of Anatoxin-A

Caption: Signaling pathway of anatoxin-a as a nicotinic acetylcholine receptor agonist.

Experimental Workflow for In Vitro Anatoxin-A Studies

Caption: General experimental workflow for studying the in vitro effects of anatoxin-a.

References

- 1. Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 8. mdpi.com [mdpi.com]

Administration of (+/-)-Anatoxin A Fumarate in Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction